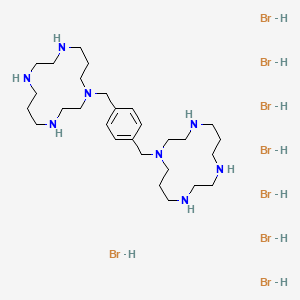

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide

Descripción general

Descripción

1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide is a useful research compound. Its molecular formula is C28H62Br8N8 and its molecular weight is 1150.092. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide, also known as Plerixafor octahydrobromide, is the chemokine receptor CXCR4 . This G-protein-coupled receptor plays a crucial role in regulating cell migration .

Mode of Action

Plerixafor octahydrobromide acts as a selective antagonist of the CXCR4 receptor . Its mechanism of action is based on blocking the CXCR4 receptor’s binding to its specific ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) .

Biochemical Pathways

The interaction between the CXCR4 receptor and its ligand SDF-1α plays an important role in the fixation of hematopoietic stem cells to bone marrow stroma . By blocking this interaction, Plerixafor octahydrobromide disrupts this pathway, leading to an increase in the number of hematopoietic stem cells circulating in the systemic blood flow .

Pharmacokinetics

Its ability to increase the number of circulating hematopoietic stem cells suggests that it is effectively absorbed and distributed in the body .

Result of Action

The result of Plerixafor octahydrobromide’s action is an increase in the number of hematopoietic stem cells circulating in the systemic blood flow . This effect can suppress the development of cancer by disrupting the biochemical pathways that contribute to tumor metastasis and the progression of HIV infection .

Análisis Bioquímico

Biochemical Properties

Plerixafor octahydrobromide plays a significant role in biochemical reactions. It interacts with the chemokine receptor CXCR4, a G-protein-coupled receptor that regulates cell migration . By blocking the binding of CXCR4 to its specific ligand, stromal cell-derived factor-1-alpha (SDF-1α), Plerixafor octahydrobromide increases the number of hematopoietic stem cells circulating in the systemic blood flow .

Cellular Effects

The effects of Plerixafor octahydrobromide on various types of cells and cellular processes are significant. It influences cell function by mobilizing hematopoietic stem cells from the bone marrow into the bloodstream . This process is crucial for patients with non-Hodgkin’s lymphoma and multiple myeloma, as these stem cells are then extracted from the blood and transplanted back to the patient .

Molecular Mechanism

The molecular mechanism of Plerixafor octahydrobromide involves its action as a CXCR4 antagonist . It blocks the binding of the CXCR4 receptor to its specific ligand, SDF-1α . This blocking interaction leads to an increase in the number of circulating CD34+ cells, which are a crucial type of hematopoietic stem cell .

Temporal Effects in Laboratory Settings

It is known that the compound acts rapidly, with effects observable shortly after administration .

Dosage Effects in Animal Models

The effects of Plerixafor octahydrobromide can vary with different dosages in animal models . While specific threshold effects and potential toxic or adverse effects at high doses are not fully documented, it is known that the compound has been used successfully in clinical practice .

Metabolic Pathways

Plerixafor octahydrobromide is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes

Transport and Distribution

It is known that the compound is widely distributed and achieves high/sustained levels in certain tissues .

Subcellular Localization

Given its role as a CXCR4 antagonist, it is likely that it interacts with cell surface receptors and may be localized to the cell membrane .

Propiedades

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYQTTMXGSTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H62Br8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694711 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1150.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155148-32-6 | |

| Record name | Plerixafor octahydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLERIXAFOR OCTAHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)

![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)

![tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599014.png)